![molecular formula C12H17N5O3 B12387451 (2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a chemical compound that belongs to the class of nucleoside analogs This compound is structurally related to nucleosides, which are the building blocks of nucleic acids such as DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions, often using ethylamine as the nucleophile.
Attachment of the Oxolan Ring: The oxolan ring is attached through glycosylation reactions, where a sugar moiety is linked to the purine base.
Hydroxymethylation: The hydroxymethyl group is introduced through oxidation reactions, typically using reagents like formaldehyde and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step to maximize yield and minimize by-products.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The ethylamino group can be substituted with other nucleophiles to form a variety of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced nucleoside analogs.
Substitution Products: Various nucleoside analogs with different substituents.
科学的研究の応用
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of (2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets various molecular pathways, including:
Inhibition of DNA Polymerase: Prevents the elongation of DNA strands.
Activation of Apoptotic Pathways: Induces cell death in cancer cells.
類似化合物との比較
Similar Compounds
- (2R,5S)-2-[6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- (2R,5S)-2-[6-(propylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- (2R,5S)-2-[6-(butylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
Uniqueness
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific ethylamino group, which imparts distinct biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
特性
分子式 |
C12H17N5O3 |
|---|---|
分子量 |
279.30 g/mol |
IUPAC名 |
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-2-13-10-9-11(15-5-14-10)17(6-16-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8?,12+/m0/s1 |
InChIキー |
OYNIDVNVEJTGLR-NEHBSLPKSA-N |
異性体SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O |
正規SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


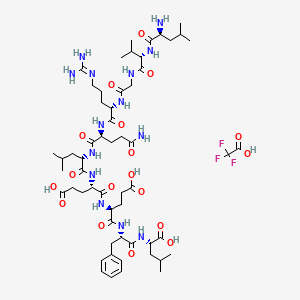
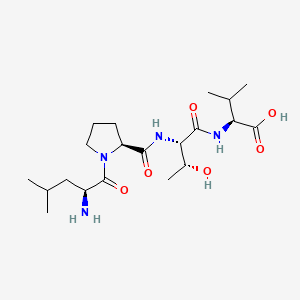

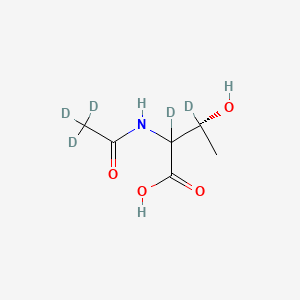
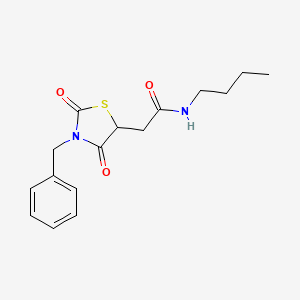


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
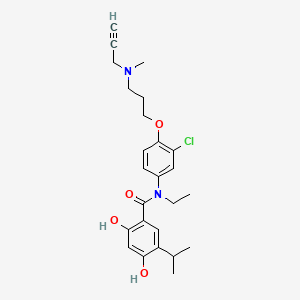
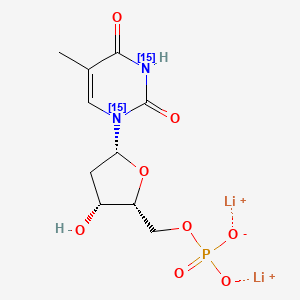

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)


